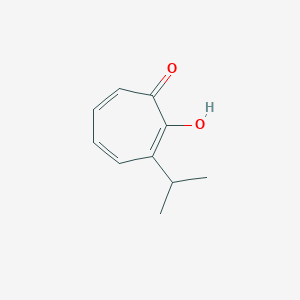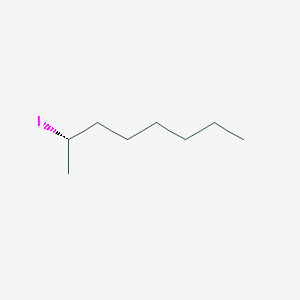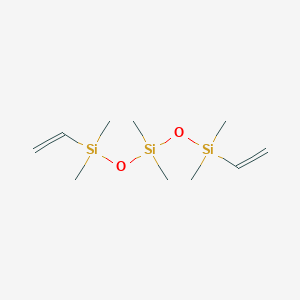
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
Übersicht
Beschreibung
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a siloxane-based compound, which is a part of a broader class of organosilicon compounds. These compounds are characterized by the presence of Si-O-Si linkages and are known for their diverse applications, including their use in the synthesis of polymers and copolymers due to their unique chemical properties .
Synthesis Analysis
The synthesis of related siloxane compounds often involves the interaction of sodiumoxy derivatives with dichlorosilanes. For instance, 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes are synthesized through the reaction of 1,5-disodiumoxyhexamethylsiloxane with various dichlorodiorganosilanes, yielding a range of products including cyclotetrasiloxanes and polymers with different substituents . Similarly, the synthesis of 1,1,1,5,5,5-Hexamethyltrisiloxane is achieved by reacting (Me3SiO)2Mg or Me3SiOH with dichlorosilane .
Molecular Structure Analysis
The molecular structure of siloxane compounds is often elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, the structures of various stereoisomers of 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane were determined by X-ray crystallography, revealing unique packing structures influenced by intermolecular hydrogen bonding . The molecular structure of siloxanes can significantly affect their physical properties and reactivity .
Chemical Reactions Analysis
Siloxane compounds can undergo a variety of chemical reactions. For example, 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is reluctant to react with singlet oxygen but can be readily oxidized at the Si-Si bond to form a siloxane . The selective chlorination of 1,1,1,5,5,5-Hexamethyltrisiloxane has also been reported, demonstrating the reactivity of siloxane compounds under catalyzed conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds are closely related to their molecular structure. The presence of different substituents can lead to variations in properties such as thermal stability, reactivity, and the ability to form polymers with specific characteristics. For instance, the synthesis of novel isomeric regular polysiloxanes containing both Si-H and RSiO3/2(T) units has been reported, highlighting the potential for creating materials with specific properties . The thermal and mechanical properties of these compounds are often characterized using techniques like thermogravimetric analysis and differential scanning calorimetry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane has been utilized in the synthesis of various siloxane polymers. For example, it has been used in the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes, leading to the formation of polymers with regular alternation of diorganosylil and dimethylsylil units (Talalaeva et al., 2021). Additionally, it has been used in the preparation of organosoluble polysiloxaneimides, which possess properties like solubility in polar aprotic solvents and thermal stability (Wu, Hayakawa, & Kakimoto, 2008).
Gas Chromatography Applications
This compound has also been used as a stationary phase in high-temperature gas chromatography. It has demonstrated practical utility in separating mixtures of high-boiling silanes and other compounds (Komers & Černý, 1981).
Materials Science
In materials science, 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane has been used to create polysiloxane–silica hybrids via the sol–gel process. These materials have shown potential due to their structure, which facilitates the generation of short trisiloxane segments well dispersed in the formed hybrid framework (Rozga-Wijas, Chojnowski, Šcibiorek, & Fortuniak, 2005).
Spectroscopic Studies
Spectroscopic studies have been conducted on the association of poly(diorganosiloxane)-αω-diols, including trisiloxane-1,5-diols, providing valuable data on the stereochemistry of these compounds (Harris, 1970).
Synthesis of Optically Active Polymers
The compound has been used in the synthesis of optically active hyperbranched poly(carbosiloxane)s. These polymers have been characterized by their composition, degree of branching, and optical activity (Oishi, Minakawa, Imae, & Kawakami, 2002).
Mass Spectrometry Applications
It has been involved in mass spectrometry studies, particularly in the examination of the mass spectra of aryl substituted trisiloxanes. This research provides insights into fragmentation mechanisms and the formation of siliconium ions (Swaim, Weber, Boettger, Evans, & Bockhoff, 1980).
Development of Silicone Elastomers
The compound has played a role in the synthesis of silicone elastomers containing trifluoropropyl groups, which have been used in dielectric elastomer transducers. These elastomers exhibit varying mechanical, dielectric, and electromechanical properties (Dascalu, Dünki, Quinsaat, Ko, & Opris, 2015).
Copolymer Synthesis
It has been used in synthesizing copolymers containing siloxane and rigid norbornene fragments. This synthesis explores various olefin metathesis reactions, affecting the thermal properties of the resulting copolymers (Morontsev, Gringolts, Filatova, Denisova, Kudryavtsev, & Finkelstein, 2020).
Eigenschaften
IUPAC Name |
bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWYAJVOUCTAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59942-04-0, 610749-24-1 | |
| Record name | Dimethylvinylsilyl-terminated polydimethylsiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59942-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610749-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60939266 | |
| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |
CAS RN |
17980-39-1, 225927-21-9 | |
| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(phenylmethylsiloxane), vinyl terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



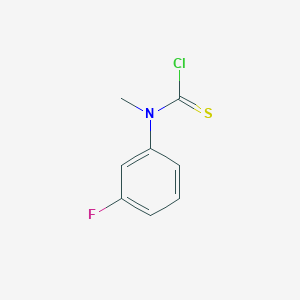
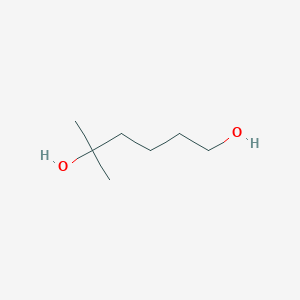
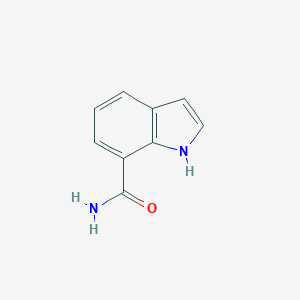
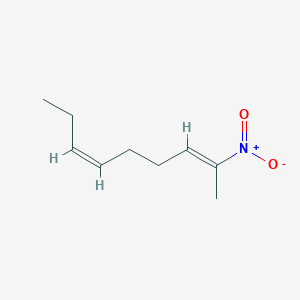
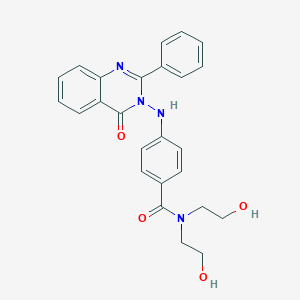
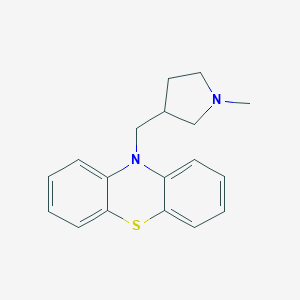
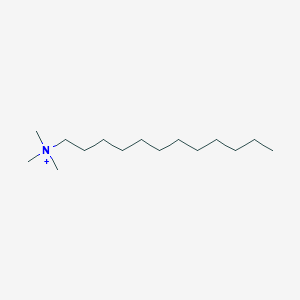
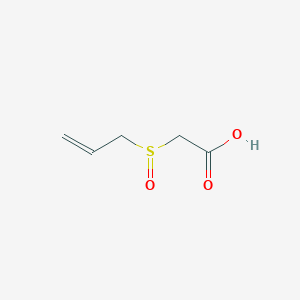
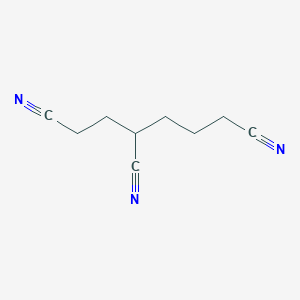
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
